Product packaging for 2-(chloromethoxy)ethyl Acetate(Cat. No.:CAS No. 40510-88-1)

2-(chloromethoxy)ethyl Acetate

Cat. No.: B1609803
CAS No.: 40510-88-1
M. Wt: 152.57 g/mol
InChI Key: PAHCSXMDRKCMGY-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)ethyl Acetate (CAS 40510-88-1) is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . This reagent displays novel reactivity, particularly with alcohols in the presence of silver carbonate, to produce 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes . This specific transformation makes it a valuable building block in organic synthesis for researchers constructing complex molecules or exploring new synthetic methodologies. The compound is characterized by its acetoxy and chloromethoxy functional groups, which provide two distinct reactive sites for chemical modification. It is classified as a hazardous substance with GHS hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . It requires careful handling and storage in an inert atmosphere at 2-8°C . The product is supplied with a minimum purity of 95% and is intended for research applications in synthetic and medicinal chemistry . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO3 B1609803 2-(chloromethoxy)ethyl Acetate CAS No. 40510-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHCSXMDRKCMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434436
Record name 2-(chloromethoxy)ethyl Acetate
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40510-88-1
Record name Ethanol, 2-(chloromethoxy)-, 1-acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethoxy)ethyl Acetate
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Record name Acetic acid 2-chloromethoxy-ethyl ester
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Synthetic Methodologies for 2 Chloromethoxy Ethyl Acetate and Analogous Structures

Direct Synthetic Approaches

Direct approaches are often favored for their efficiency and atom economy. They typically involve esterification or condensation reactions to form the core structure of the target compound.

A primary and straightforward route to 2-(chloromethoxy)ethyl acetate (B1210297) is the esterification of the corresponding chloroalcohol, 2-(chloromethoxy)ethanol (B590433). nih.govcymitquimica.com This precursor, which contains the required chloromethoxy and hydroxyl groups, can be reacted with an acetylating agent. Common acetylating agents for this type of transformation include acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid).

Plausible Esterification Reaction:

Reactants: 2-(chloromethoxy)ethanol and Acetyl Chloride

Catalyst/Base: A tertiary amine like triethylamine (B128534) or pyridine (B92270)

Product: 2-(chloromethoxy)ethyl Acetate

Byproduct: Triethylammonium (B8662869) chloride

Alternatively, one could envision a reaction between a chloroacetate (B1199739) derivative and a suitable alcohol, although this is generally a less direct route for this specific target molecule. The synthesis of related compounds, such as 2-chloro-1-(chloromethyl)ethyl acetate, demonstrates the use of chloroacetate structures in forming complex esters. researchgate.net

The formation of the chloromethoxy moiety itself is a key step. The classical method for preparing chloromethyl ethers involves the condensation of an alcohol, formaldehyde (B43269), and hydrogen chloride (HCl). orgsyn.orggatech.edu This method, while effective, is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether. orgsyn.org

A general representation of this reaction using an alcohol (ROH) is: ROH + CH₂O + HCl → ROCH₂Cl + H₂O

This approach can be adapted for synthesizing analogous structures. For instance, reacting 2-hydroxyethyl acetate (ethylene glycol monoacetate) with formaldehyde and HCl could theoretically yield this compound directly. However, controlling the reaction to prevent side reactions and the formation of hazardous byproducts is a significant challenge.

More modern and safer procedures have been developed to minimize the formation of bis(chloromethyl) ether. orgsyn.orggoogle.com These methods often involve the reaction of a dimethoxyacetal with an acyl chloride, which generates the chloromethyl ether in situ. wikipedia.org

Improved Synthesis of Chloromethyl Ethers:

Reactant 1 Reactant 2 Catalyst Key Advantage
Dimethoxymethane (B151124) Acetyl Chloride Lewis Acid Minimizes formation of bis(chloromethyl) ether wikipedia.org

Indirect Synthesis via Precursor Functionalization

Indirect methods rely on modifying a precursor molecule that already contains part of the desired final structure. This can be an effective strategy when direct routes are problematic or when access to specific precursors is more convenient.

The most logical precursor for an indirect synthesis is 2-hydroxyethyl acetate. This commercially available starting material contains the ethyl acetate backbone and a hydroxyl group that can be functionalized. The challenge lies in the selective introduction of the chloromethoxy group onto this hydroxyl moiety.

The synthesis of related compounds provides a template for this type of derivatization. For example, 2-(2-chloroethoxy)ethanol (B196239) is a key intermediate in various syntheses and can be prepared from diethylene glycol by reaction with thionyl chloride, often via a borate (B1201080) ester intermediate to control selectivity. google.comgoogle.comsigmaaldrich.com Similarly, 2-(2-chloroethoxy)acetic acid can be synthesized and subsequently esterified to produce compounds like 2-(2-chloroethoxy) ethyl acetate, an important intermediate for pharmaceuticals. google.com These examples highlight the principle of functionalizing a molecule containing a chloro-ether moiety.

The introduction of the chloromethoxy group (-OCH₂Cl) is a critical transformation in these synthetic pathways. As mentioned, α-halo ethers are versatile reagents in organic synthesis. orgsyn.org

Strategies for this transformation include:

Reaction with Formaldehyde and HCl: This classic method can be used to chloromethylate an alcohol. Applying this to 2-hydroxyethyl acetate would be a direct, albeit potentially hazardous, route. orgsyn.org

Reaction with a Pre-formed Chloromethylating Agent: A safer alternative involves using a reagent like chloromethyl methyl ether (MOM-Cl) to protect an alcohol. orgsyn.orgwikipedia.org However, for the synthesis of this compound, this would involve a trans-etherification, which is not a standard approach. A more relevant method is the in situ generation of the chloromethylating species.

Use of Dimethoxymethane and an Acyl Halide: A preferred modern method involves reacting dimethoxymethane with an acyl chloride (like acetyl chloride) to generate chloromethyl methyl ether. wikipedia.org This mixture could then be reacted with the alcohol precursor. For the target molecule, one could theoretically react 2-hydroxyethyl acetate with paraformaldehyde and acetyl chloride.

Comparison of Chloromethylation Reagents:

Reagent System Precursors Safety Profile
Formaldehyde/HCl Alcohol, Formaldehyde, HCl Generates carcinogenic bis(chloromethyl) ether orgsyn.orggoogle.com

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its analogs is crucial for developing sustainable and safe industrial processes. peptide.comconsensus.app

Key considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification and condensation reactions generally have better atom economy than multi-step indirect syntheses that involve protecting groups.

Use of Less Hazardous Chemical Syntheses: The classic synthesis of chloromethyl ethers using formaldehyde and HCl is a prime example of a hazardous process due to the formation of bis(chloromethyl) ether. orgsyn.org Modern methods that avoid this byproduct are strongly preferred. wikipedia.org The use of toxic reagents like thionyl chloride should also be minimized where possible. google.comgoogle.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives. consensus.app For instance, some etherification reactions can be carried out in greener solvents or even under solvent-free conditions. researchgate.net

Design for Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are more energy-efficient. acs.orgimist.ma Many of the ether and ester formation reactions require heating, but the development of more active catalysts could reduce energy consumption.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. acs.org A direct synthesis of this compound is therefore preferable to an indirect route that might involve protecting and deprotecting functional groups.

By carefully selecting reagents and reaction conditions, the synthesis of chloromethoxy compounds can be made significantly safer and more environmentally friendly.

Assessment of Atom Economy and Reaction Mass Efficiency

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. researchgate.net Two key metrics for evaluating the efficiency of a chemical reaction from this perspective are Atom Economy (AE) and Reaction Mass Efficiency (RME). rsc.orgorientjchem.org

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants used in the stoichiometric equation. rsc.orgtaltech.ee This metric highlights how many atoms from the reactants are incorporated into the final product versus how many are lost in byproducts. rsc.org An ideal reaction would have an AE of 100%.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking into account the actual mass of the isolated product in relation to the total mass of reactants used. orientjchem.orgtaltech.ee The formula for RME is the mass of the isolated product divided by the total mass of reactants, expressed as a percentage. taltech.ee RME values are often lower than AE due to factors like incomplete conversion, side reactions, and purification losses. orientjchem.org

A plausible, though not explicitly detailed in the provided literature, synthesis of this compound could involve the reaction of 2-hydroxyethyl acetate with a chloromethylating agent like chloromethyl methyl ether, often generated in situ. The efficiency of such a synthesis, and analogous processes, can be critically evaluated using AE and RME. For instance, the synthesis of various prazoles has been evaluated using these green metrics, demonstrating how factors such as excess molar equivalents of reactants and product yields influence RME. orientjchem.org

To illustrate the calculation of these metrics, consider a hypothetical synthesis of this compound.

Interactive Data Table: Hypothetical Green Metrics for this compound Synthesis

Select a hypothetical reaction to view its efficiency metrics. The values presented are for illustrative purposes to demonstrate the calculation and are not based on published experimental data for this specific compound.

Hypothetical Reaction ScenarioReactant 1 (Mass)Reactant 2 (Mass)Product Yield (Mass)Atom Economy (%)Reaction Mass Efficiency (%)
Scenario A: High Efficiency 2-hydroxyethyl acetate (104.1 g)Chloromethylating Agent (80.5 g)130.0 g83.570.5
Scenario B: Moderate Efficiency 2-hydroxyethyl acetate (104.1 g)Chloromethylating Agent (80.5 g)110.0 g83.559.7
Scenario C: Low Efficiency 2-hydroxyethyl acetate (104.1 g)Chloromethylating Agent (80.5 g)85.0 g83.546.1

Note: The Atom Economy remains constant as it is based on the stoichiometry of the ideal reaction. The Reaction Mass Efficiency varies with the actual isolated yield of the product.

Development of Environmentally Benign Solvent Systems (e.g., Ethyl Acetate as a Green Solvent)

Solvents constitute a significant portion of the material used in chemical production, often making up more than half of the total mass in pharmaceutical manufacturing. iolcp.comnih.gov Consequently, the selection of an appropriate solvent is a critical factor in the sustainability of a chemical process. nih.gov Green chemistry principles advocate for the reduction or elimination of volatile organic compounds (VOCs) and the substitution of hazardous solvents with safer, more environmentally benign alternatives. nih.govorgsyn.org

Ethyl acetate is widely recognized as a "green solvent" due to its favorable environmental, health, and safety profile. iolcp.comrsc.org It is considered to have a low negative environmental impact and is a preferable alternative to many conventional solvents. iolcp.comnih.gov For example, research has demonstrated the successful replacement of more toxic solvents like acetonitrile (B52724) and chlorobenzene (B131634) with ethyl acetate in polymerization reactions, highlighting its potential for improving pharmaceutical compatibility and reducing environmental burden. rsc.orgrsc.org Solvent selection guides developed by pharmaceutical companies often rank solvents based on various EHS (Environment, Health, and Safety) criteria, with ethyl acetate typically classified as a recommended or preferred solvent. whiterose.ac.uk

The use of ethyl acetate can be beneficial in various synthetic steps, including reactions and extractions. orgsyn.orgorganic-chemistry.org For instance, in the synthesis of certain ethers, reductive etherification can be carried out at ambient temperatures using ethyl acetate as the solvent. organic-chemistry.org

Interactive Data Table: Comparison of Common Organic Solvents

This table provides a comparative overview of ethyl acetate and other solvents based on general green chemistry considerations. The classification is based on typical solvent selection guides.

SolventClassificationKey Considerations
Ethyl Acetate Green/PreferredLow toxicity, biodegradable, derived from renewable resources (in some cases). iolcp.comrsc.org
Water GreenestNon-toxic, non-flammable, abundant, and inexpensive. nih.gov
Ethanol (B145695) Green/PreferredLow toxicity, produced from biomass. rsc.org
Toluene Usable/ProblematicToxic, suspected reproductive hazard. orgsyn.org
Dichloromethane HazardousSuspected carcinogen, high environmental impact. nih.gov
Acetonitrile HazardousToxic, generates cyanide upon incineration. rsc.org

The shift towards greener solvent systems like ethyl acetate is a crucial step in designing more sustainable synthetic routes for compounds such as this compound.

Catalytic Approaches for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, offering a powerful strategy to minimize waste, reduce energy consumption, and improve reaction efficiency. mdpi.com Catalysts increase the rate of a reaction without being consumed, allowing for their use in small quantities and often enabling reaction pathways with higher atom economy than non-catalytic alternatives. mdpi.com By avoiding the use of stoichiometric reagents that are consumed during the reaction and end up as waste, catalytic approaches can dramatically reduce the Environmental Factor (E-factor), which is the mass ratio of waste to desired product. researchgate.net

In the context of synthesizing ethers and related structures, catalysis plays a vital role. Traditional methods like the Williamson ether synthesis often generate significant salt by-products. Catalytic alternatives, such as reductive etherification, can circumvent this issue. researchgate.net For example, various aldehydes and ketones can be converted to ethers using catalytic amounts of iron or ruthenium complexes, with water being the only by-product. organic-chemistry.org

The synthesis of α-halo ethers, a class of compounds structurally related to this compound, can also benefit from catalytic methods. While many preparations exist, modern approaches focus on efficiency and safety. orgsyn.org The formation of the chloromethyl ether functionality, as seen in the Blanc reaction, traditionally uses stoichiometric Lewis acid catalysts like ZnCl₂, AlCl₃, or SnCl₄, which contribute to waste streams. taltech.ee The development of more active, selective, and recyclable catalysts is a key research area to improve the greenness of such transformations. Heterogeneous catalysts, such as acid resins or zeolites, are particularly attractive as they can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. researchgate.net

Interactive Data Table: Catalytic Strategies for Ether Synthesis and Related Reactions

This table summarizes various catalytic approaches relevant to the synthesis of ethers and highlights their advantages in reducing waste generation.

Catalytic ApproachCatalyst TypeExample ReactionAdvantage in Waste Reduction
Reductive Etherification Homogeneous (e.g., Ru-H complex, Iron(III) oxo acetate)Aldehyde/Ketone + Alcohol → EtherAvoids stoichiometric reducing agents and halide by-products; high atom economy. organic-chemistry.org
Acid-Catalyzed Dehydration/Addition Heterogeneous (e.g., Acid resins, Zeolites)Alcohol + Alcohol → Ether or Alkene + Alcohol → EtherCatalyst is recyclable; avoids corrosive mineral acids and neutralization waste. researchgate.netchemistrysteps.com
Lewis Acid Catalysis Homogeneous (e.g., FeCl₃, TiCl₄)Chloromethylation of arenesCan enable reactions under milder conditions, but traditional catalysts generate waste. Modern research focuses on recyclable Lewis acids. taltech.ee
Organocatalysis Metal-Free (e.g., Thiourea derivatives)Reductive condensation of alcohols with carbonylsAvoids heavy metal contamination in products and waste streams. organic-chemistry.org

By integrating advanced catalytic systems, the synthesis of this compound and its analogs can be designed to be more economically viable and environmentally responsible, aligning with the core tenets of modern chemical production.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for 2-(chloromethoxy)ethyl acetate (B1210297) and related chloromethyl systems. These reactions can proceed through either S_N2 or S_N1 mechanisms, depending on the substrate, nucleophile, solvent, and temperature. iitk.ac.inmasterorganicchemistry.com

The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pub This mechanism is favored for primary alkyl halides and related systems due to lower steric hindrance. libretexts.org In chloromethyl ether and chloroacetate (B1199739) systems, the primary carbon attached to the chlorine atom is a prime target for S_N2 attack.

Acetate anions (CH₃COO⁻) can act as effective nucleophiles in S_N2 reactions, particularly in the substitution of chloromethyl groups. pressbooks.pubresearchgate.net Although carboxylic acids themselves are generally poor nucleophiles, their conjugate bases, the carboxylate anions, are significantly more nucleophilic. rsc.org The reaction of a chloromethyl group with an acetate salt, such as triethylammonium (B8662869) acetate, proceeds via nucleophilic substitution to form an acetoxymethyl derivative. rsc.org

Theoretical studies on the S_N2 displacement of chloride from various alkyl chlorides by acetate have shown that while there is a small energy barrier in the gas phase, the reaction is feasible. researchgate.net The nucleophilicity of the acetate anion is a key factor in these transformations. researchgate.net

The kinetics of S_N2 reactions are second-order, meaning the rate is proportional to the concentration of both the substrate and the nucleophile. iitk.ac.inbdu.ac.in The rate of nucleophilic attack by acetate on chloromethyl compounds is influenced by the stability of the transition state. researchgate.net

Computational studies using density functional theory (DFT) on the reaction of 2-(chloromethyl)oxirane with acetate anions have determined the activation parameters, which are consistent with an S_N2-like mechanism. researchgate.netsrce.hr These studies show that the reaction proceeds through a pentavalent transition state. pressbooks.pub

Table 1: Theoretical Kinetic Data for S_N2 Reactions of Acetate with Alkyl Chlorides
ReactantLevel of TheoryCentral Barrier (kcal/mol)Overall Reaction Energy (kcal/mol)
CH₃Cl + CH₃COO⁻MP2/6-31+G(d)10.5-19.3
C₂H₅Cl + CH₃COO⁻MP2/6-31+G(d)12.1-19.1
C₂H₄Cl₂ + CH₃COO⁻MP2/6-31+G(d)13.5-17.7

This table presents theoretical data from ab initio molecular orbital theory calculations for the gas-phase reactions. The central barrier is calculated from the initial ion-molecule complex. Data sourced from researchgate.net.

The solvent plays a crucial role in the rate of S_N2 reactions. iitk.ac.in Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are known to accelerate S_N2 reactions because they solvate the cation but not the anionic nucleophile, thus increasing the nucleophile's reactivity. libretexts.orgmasterorganicchemistry.com Conversely, polar protic solvents like water and alcohols can slow down S_N2 reactions by forming hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile. libretexts.org

Temperature also has a significant effect on reaction rates. iitk.ac.in Increasing the temperature generally increases the rate of S_N2 reactions as it provides the necessary activation energy for the reactants to overcome the energy barrier of the transition state. In the case of chloromethyl chloroacetate, S_N2 solvolysis becomes more significant at higher temperatures (above 65 °C). psu.edu

Table 2: Effect of Solvent on S_N2 Reaction Yields
ReactionSolventTemperatureYield of S_N2 Product
Isopropyl bromide + NaOCH₃DMSO-3%
Isopropyl bromide + OH⁻Ethanol (B145695)55 °C29%
Isopropyl bromide + OH⁻Ethanol/H₂O-47%

This table illustrates the general trend of solvent effects on the competition between S_N2 and E2 reactions for a secondary alkyl halide. Data sourced from masterorganicchemistry.com.

The S_N1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that involves the formation of a carbocation intermediate. masterorganicchemistry.comxula.edu The first step, the formation of the carbocation, is the slow, rate-determining step. xula.edu This mechanism is favored for tertiary alkyl halides and in situations where a stable carbocation can be formed. masterorganicchemistry.com

While primary systems like chloromethyl ethers typically favor S_N2 pathways, an S_N1 mechanism can become competitive if the resulting carbocation is stabilized by resonance or other electronic effects. masterorganicchemistry.comlibretexts.org The oxygen atom in a chloromethyl ether can potentially stabilize an adjacent carbocation through resonance by donating a lone pair of electrons. The stability of any potential carbocation intermediate is a critical factor in determining if an S_N1 pathway is viable. masterorganicchemistry.com The formation of carbocation intermediates is often facilitated by polar protic solvents, which can stabilize the charged species. masterorganicchemistry.com

The reaction of 2-(chloromethyl)oxirane (epichlorohydrin) with acetate provides a relevant example of regioselectivity in nucleophilic substitution. The oxirane ring can be opened by nucleophilic attack at either the more substituted (α) or less substituted (β) carbon atom. researchgate.net

Quantum chemical modeling of the ring-opening of (chloromethyl)oxirane with acetate shows that the reaction proceeds via an S_N2-like mechanism. researchgate.netsrce.hrresearchgate.net The preferred pathway is a backside α-attack by the nucleophile. researchgate.netsrce.hr The regioselectivity of this reaction is influenced by the polarity of the solvent and the nature of the nucleophile. researchgate.net A decrease in solvent polarity and an increase in the nucleophilicity of the anion tend to increase the regioselectivity of the reaction. researchgate.net

Table 3: Factors Influencing Regioselectivity in the Ring-Opening of (Chloromethyl)oxirane
FactorEffect on Regioselectivity (α-attack)Source
Decreasing Solvent PolarityIncreases researchgate.net
Increasing Nucleophilicity of AnionIncreases researchgate.net
Electrophilic Activation (e.g., with alkali metal cations)Favors α-attack researchgate.net

S_N2 Reaction Pathways in Chloromethyl and Chloroacetate Systems

Electrophilic Activation in Reaction Pathways

The presence of ether oxygen makes the molecule susceptible to electrophilic activation, a key step in many of its reaction pathways.

Alkali metal cations (such as Li⁺, Na⁺, and K⁺) can significantly influence the reactivity of molecules containing ether and halide functionalities, like 2-(chloromethoxy)ethyl acetate. researchgate.net These cations can act as Lewis acids, coordinating with the oxygen atoms of the ether or acetate group. This electrophilic activation enhances the leaving group ability of the chloromethyl moiety, thereby accelerating nucleophilic substitution reactions. researchgate.netnih.gov

A computational study on the similar compound 2-(chloromethyl)oxirane reacting with acetate anions found that electrophilic activation by an alkali metal cation plays a crucial role. researchgate.net The study revealed that the catalytic effect is more pronounced when the nucleophile exists as dissociated ions rather than as tight ion pairs. researchgate.net This suggests that in solvents that promote charge separation, the catalytic activity of alkali metal cations would be maximized. The effectiveness of the cation as a catalyst often correlates with its acidity and ability to polarize the C-Cl bond. nih.gov

Research on other systems has also demonstrated that alkali metal salts like potassium carbonate (K₂CO₃) and sodium hydride (NaH) can act as catalysts or promoters in reactions involving the substitution of chloroalkyl groups. beilstein-journals.org For instance, in reactions involving the displacement of chloride, the choice of the alkali metal cation can even influence the conformational outcome of the product. beilstein-journals.org

Table 1: Representative Catalytic Influence of Alkali Metal Cations

CationPotential Role in ReactionsExpected Impact on Reactivity
Li⁺Strong Lewis acid, forms tight coordinationHigh degree of electrophilic activation researchgate.net
Na⁺Moderate Lewis acidSignificant catalytic effect researchgate.net
K⁺Weaker Lewis acid, forms looser coordinationModerate catalytic effect researchgate.net

This table is illustrative, based on general principles and findings from related systems. researchgate.net

Thermal Rearrangements and Isomerization Processes

Like many α-chloro ethers, this compound and its isomers are susceptible to thermal rearrangements. These processes often involve cationic intermediates and are highly dependent on reaction conditions and solvent.

Research on the thermal rearrangement of 2-chloro-1-(chloromethyl)ethyl acetate, a constitutional isomer of the target compound, provides significant insight into potential isomerization pathways. researchgate.netrsc.org Studies have shown that this compound equilibrates with 2,3-dichloropropyl acetate under thermal conditions. researchgate.netrsc.org This transformation is significant because it proceeds through an "unprecedented intermolecular pathway." researchgate.netrsc.org

The proposed mechanism involves the formation of solvent-separated ion pairs (SSIPs). researchgate.netrsc.org In this process, the C-Cl bond cleaves heterolytically to form a carbocation and a chloride anion. The solvent molecules arrange themselves around the ions, keeping them separated and preventing immediate recombination. This separation allows for intermolecular reactions to occur, leading to the rearranged product. The concept of SSIPs is crucial in understanding reactions where the ionic intermediates have a sufficient lifetime to diffuse and react with other species in the solution. researchgate.netgatech.edu The use of specific solvents or additives like crown ethers can further promote the formation of SSIPs over contact ion pairs (CIPs), often accelerating reaction rates. researchgate.netgatech.edu

The thermal isomerization of 2-chloro-1-(chloromethyl)ethyl acetate to 2,3-dichloropropyl acetate is characterized as an equilibrating system. researchgate.netrsc.org This means that under thermal conditions, both isomers coexist in a dynamic equilibrium. The characterization of such systems typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the components of the mixture at equilibrium. Kinetic studies are also employed to determine the rate at which equilibrium is reached. The fact that these two isomers can interconvert highlights the lability of the structure under thermal stress. researchgate.netrsc.org

Table 2: Example of an Equilibrating Isomeric System

Starting IsomerEquilibrating IsomerMechanistic Feature
2-Chloro-1-(chloromethyl)ethyl acetate researchgate.netrsc.org2,3-Dichloropropyl acetate researchgate.netrsc.orgIntermolecular pathway via solvent-separated ion pairs researchgate.netrsc.org

Other Characteristic Reactions of the Chloromethyl Group

The chloromethyl group is a versatile functional handle, and its reactivity is a defining feature of this compound.

While specific studies on the oxidation and reduction of this compound are not prevalent, the reactivity can be inferred from similar chloromethyl ether compounds.

Oxidation: The chloromethyl ether moiety can undergo oxidation. evitachem.com Depending on the oxidizing agent and reaction conditions, oxidation could potentially lead to the formation of an ester, a carboxylic acid, or other carbonyl-containing compounds. The reaction would likely involve the carbon atom of the chloromethyl group.

Reduction: The chloromethyl group is susceptible to reduction. evitachem.com Common reducing agents, such as lithium aluminum hydride or other metal hydrides, would be expected to replace the chlorine atom with a hydrogen atom. This would convert the chloromethyl ether group into a methyl ether group. This type of reduction can transform the chloromethoxy group into a methanol (B129727) derivative. smolecule.com

Table 3: Predicted Oxidation and Reduction Products

Reaction TypeReagent ClassExpected Product Structure
OxidationOxidizing Agents (e.g., peroxides) Products with carbonyl functionalities
ReductionReducing Agents (e.g., metal hydrides) 2-methoxyethyl acetate

Coupling Reactions

The utility of this compound as a reactant in coupling reactions has been demonstrated in the synthesis of acyclic nucleoside analogues. These reactions are crucial for the construction of more complex molecules from simpler precursors.

Detailed research has shown that this compound can function as an effective alkylating agent in coupling reactions with heterocyclic compounds. researchgate.net Specifically, it has been successfully coupled with 5-bromouracil (B15302) to form N-1 alkylated products. researchgate.net This type of reaction is significant in the field of medicinal chemistry for the development of novel therapeutic agents. researchgate.net

The reaction proceeds by the N-1 alkylation of 5-bromouracil with this compound. researchgate.net One reported method for this transformation involves a two-step process. First, the 5-bromouracil is silylated to enhance its reactivity and solubility. This is achieved by treating it with hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of ammonium (B1175870) sulfate (B86663) in anhydrous acetonitrile under reflux conditions for 12 hours. researchgate.net Following the silylation, the reaction mixture is cooled to room temperature, and this compound is added. The coupling reaction then proceeds at room temperature over a period of 24 hours. researchgate.net

The mechanistic pathway for this coupling reaction involves the nucleophilic attack of the silylated uracil (B121893) derivative on the electrophilic chloromethyl group of this compound. The silylation of the uracil nitrogen increases its nucleophilicity, facilitating the displacement of the chloride ion.

The following table summarizes the reported conditions for the coupling of this compound with 5-bromouracil.

Reactant 1Reactant 2Reagents & CatalystsSolventReaction ConditionsProductYield (%)Reference
5-BromouracilThis compound1. Hexamethyldisilazane (HMDS), Ammonium Sulfate (cat.) 2. -Acetonitrile1. Reflux, 12 h 2. Room Temperature, 24 h1-(2-Acetoxyethoxymethyl)-5-bromouracilData Not Available researchgate.net

This synthetic route highlights the capability of this compound to participate in coupling reactions, providing a pathway to novel acyclic nucleosides. researchgate.net Further research may explore the scope of this reactivity with other nucleophiles and under different catalytic systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on molecules like 2-(chloromethoxy)ethyl acetate (B1210297) lies in quantum chemical calculations. These methodologies are employed to solve the Schrödinger equation, providing fundamental information about molecular geometries, energies, and electronic properties. The choice of method and basis set is critical and is dictated by the desired accuracy and the computational cost.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational efficiency. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.

Commonly used functionals in DFT studies include hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP. iucr.orgukm.myacs.org For instance, in studies of related ester compounds, DFT methods have been successfully used to explore ground state structures and potential energy surfaces. researchgate.net The B3LYP functional, paired with appropriate basis sets, has been shown to provide reliable geometries for a wide range of organic molecules. iucr.org In a study on chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, quantum chemical calculations were performed at the B3LYP-D4/def2-TZVPP level of theory to analyze non-covalent interactions. iucr.org

Table 1: Overview of Selected DFT Functionals This table provides a general overview of DFT functionals and their typical applications in computational chemistry.

Functional Type Typical Application
B3LYP Hybrid GGA General purpose for geometries and energies of organic molecules. iucr.orgacs.org
M06-2X Hybrid Meta-GGA Good for thermochemistry, kinetics, and non-covalent interactions. ukm.my
CAM-B3LYP Long-Range Corrected Suitable for systems with charge-transfer excitations. ukm.my

| ωB97XD | Long-Range Corrected with Dispersion | Includes empirical dispersion correction, useful for non-covalent interactions. uni-regensburg.de |

Ab Initio Methods (e.g., CCSD(T), QCISD/CBS) for Refined Energies

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data or empirical parameterization. While computationally more demanding than DFT, they often provide higher accuracy, serving as a benchmark for other methods.

High-level ab initio methods are particularly crucial for obtaining refined energy calculations. For example, the Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often referred to as the "gold standard" in quantum chemistry for its ability to produce highly accurate energies for small to medium-sized molecules. Similarly, Quadratic Configuration Interaction with single and double excitations (QCISD) is another robust method. acs.org

Complete Basis Set (CBS) methods, such as CBS-RAD or CBS-APNO, are composite procedures that extrapolate the energy to the limit of an infinitely large basis set, aiming to minimize the basis set truncation error. ukm.myacs.org These methods are used to calculate precise reaction barriers and thermodynamic properties. acs.org Theoretical studies on the SN2 reactions of alkyl chlorides with acetate have utilized ab initio methods at levels like MP2 and MP4 to investigate reaction profiles and transition state geometries. pnas.orgpnas.org

Basis Set Selection and Consideration of Polarization and Diffuse Functions

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like 2-(chloromethoxy)ethyl acetate, which contains electronegative atoms (oxygen and chlorine) and flexible alkyl chains, the selection of an appropriate basis set is paramount.

Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. researchgate.net The functions in parentheses denote specific additions to the basis set:

Polarization functions (e.g., d, p): These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately. Their inclusion is critical for improving the calculated geometry. researchgate.net

Diffuse functions (e.g., + or ++): These functions are large and spread out, making them necessary for correctly describing systems with lone pairs, anions, or weak non-covalent interactions. They are important for accurately calculating energies, especially activation energies. researchgate.net

Studies on the hydrolysis of ethyl acetate analogs have highlighted the importance of both polarization and diffuse functions to obtain reliable geometric and energetic results. ukm.myresearchgate.net For heavier atoms like chlorine, larger basis sets such as def2-TZVPP or correlation-consistent basis sets (e.g., aug-cc-pVTZ) may be employed for higher accuracy. iucr.org

Molecular Modeling and Conformational Analysis

The flexibility of the single bonds in this compound allows it to adopt numerous spatial arrangements, or conformations. Molecular modeling techniques are used to explore these conformations and understand their relative stabilities and the energy barriers to their interconversion.

Characterization of Ground State Conformers and Energy Spans

Conformational analysis aims to identify all stable conformers (local minima on the potential energy surface) and determine their relative energies. The most stable conformer is the ground state conformation. Due to the presence of several rotatable bonds (C-C, C-O), this compound is expected to have a complex conformational landscape.

Table 2: Illustrative Conformational Energy Data for Ethyl Acetate This table presents calculated data for ethyl acetate conformers to illustrate the concept of energy spans. Similar analyses would be applicable to this compound.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-C-O-C)
Conformer A (trans) 0.00 ~180°
Conformer B (gauche) > 0.50 ~60°

Note: The exact energy values can vary significantly depending on the level of theory and basis set used. researchgate.netresearchgate.net

Mapping of Potential Energy Surfaces (PES) for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometric parameters. chemshell.org Mapping the PES is fundamental to understanding chemical reactions, as it allows for the identification of reaction coordinates, transition states (saddle points), and minimum energy paths connecting reactants and products. researchgate.net

For this compound, a key reaction pathway of interest would be nucleophilic substitution at the chloromethyl group. Theoretical investigations of similar reactions, such as the SN2 displacement of chloride from alkyl chlorides by acetate, have been performed using ab initio methods. pnas.orgpnas.org These studies calculate the energies of the reactants, the ion-molecule complex, the transition state, and the products, thereby mapping the reaction profile. Such a profile reveals the activation energy barrier, which is the minimum energy required for the reaction to occur. researchgate.net The systematic exploration of a PES can be achieved by performing a series of constrained geometry optimizations, often called a "scan," where one or more internal coordinates (like a bond distance or dihedral angle) are systematically varied. researchgate.netchemshell.org

Global Reactivity Parameters (GRPs) Analysis

The chemical potential (μ) of a molecule describes the tendency of electrons to escape from the system. It is related to the negative of the electronegativity. The ionization potential (IP) is the energy required to remove an electron, while the electron affinity (EA) is the energy released when an electron is added. acs.org These parameters are crucial for understanding a molecule's behavior in charge transfer processes.

No specific experimental or calculated values for the chemical potential, ionization potential, or electron affinity of this compound were found in the reviewed literature. Theoretical calculations would be required to determine these values.

Global hardness (η) and softness (S) quantify the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. Electronegativity (χ) measures the power of an atom or group to attract electrons. The electrophilicity index (ω) provides a measure of the energy lowering of a system when it accepts a maximal amount of electron charge from the environment. acs.org

Table 1: Calculated Global Reactivity Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific literature values were not found. Actual values would require dedicated quantum chemical calculations.)

ParameterSymbolValue (eV)Formula
Chemical Potentialμ-4.5(EHOMO + ELUMO) / 2
Ionization PotentialIP7.0-EHOMO
Electron AffinityEA2.0-ELUMO
Global Hardnessη2.5(IP - EA) / 2
Global SoftnessS0.41 / η
Electronegativityχ4.5
Electrophilicity Indexω4.05μ2 / (2η)

Transition State Characterization and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods allow for the localization of TS structures and the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. nih.govresearchgate.net

More O'Ferrall-Jencks plots are powerful tools for visualizing reaction mechanisms and analyzing the effects of substituents or reaction conditions on the transition state structure. wikipedia.org These two-dimensional diagrams map the progress of bond-forming and bond-breaking events. For reactions involving this compound, such as nucleophilic substitution, these plots could elucidate whether the mechanism is concerted, stepwise, or lies on a spectrum between these extremes. researchgate.netresearcher.lifegrafiati.comresearchgate.netnih.gov For instance, in a substitution reaction at the chloromethyl group, the x-axis could represent the breaking of the C-Cl bond, and the y-axis could represent the formation of a new bond with a nucleophile. The position of the transition state on this plot would reveal the degree to which these processes have occurred.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state indeed connects the reactants and products of a given reaction. uni-muenchen.descm.com Starting from the transition state geometry, the IRC calculation follows the minimum energy path down to the corresponding energy minima on both sides of the potential energy surface. nih.govopenmopac.net This method provides a detailed picture of the geometric changes that the molecule undergoes throughout the reaction. For a reaction of this compound, an IRC calculation would verify the reaction pathway, for example, from the reactant-nucleophile complex, through the transition state, to the final product and leaving group. ethz.ch

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of chemical systems. nih.gov The NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes in real space. nih.govresearchgate.net

For this compound, an NCI analysis could reveal the nature and strength of intermolecular interactions in its condensed phase or in complexes with other molecules. The presence of oxygen atoms in the ester and ether functionalities, as well as the chlorine atom, suggests the possibility of various non-covalent interactions, including hydrogen bonding (with suitable donors), dipole-dipole interactions, and halogen bonding. uni-regensburg.demdpi.com Visualization of these interactions provides valuable insights into the packing of the molecule in a crystal lattice or its binding to a receptor site.

Advanced Spectroscopic Analysis Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(chloromethoxy)ethyl acetate (B1210297) is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen and chlorine causing a downfield shift.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-C(=O)~2.1Singlet (s)3H
-O-CH₂-CH₂-O-~3.8Triplet (t)2H
-O-CH₂-CH₂-O-~4.3Triplet (t)2H
Cl-CH₂-O-~5.5Singlet (s)2H

The singlet for the acetyl protons (CH₃-C(=O)) would appear around 2.1 ppm. The two methylene (B1212753) groups of the ethyl linker (-O-CH₂-CH₂-O-) are diastereotopic and would present as two triplets, one around 3.8 ppm and the other, deshielded by the adjacent acetate group, further downfield at approximately 4.3 ppm. The most downfield signal, a singlet at around 5.5 ppm, is characteristic of the chloromethyl protons (Cl-CH₂-O-), which are significantly deshielded by both the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-(chloromethoxy)ethyl acetate will give rise to a distinct signal.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C H₃-C(=O)~21
-O-C H₂-C H₂-O-~65
-O-CH₂-C H₂-O-~68
Cl-C H₂-O-~85
CH₃-C (=O)~170

The methyl carbon of the acetyl group is expected at the most upfield position (~21 ppm). The carbons of the ethyl linker would appear in the range of 65-68 ppm. The carbon of the chloromethyl group is anticipated to be significantly downfield (~85 ppm) due to the strong deshielding effects of the attached chlorine and oxygen atoms. Finally, the carbonyl carbon of the ester group would be the most downfield signal, appearing around 170 ppm.

Mass Spectrometry (MS) for Compound Identification and Reaction Intermediate Detection

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₉ClO₃), the molecular weight is 152.57 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing a single chlorine atom.

Predicted Mass Spectrometry Fragmentation:

The fragmentation of this compound upon electron ionization would likely proceed through several key pathways, leading to the formation of characteristic fragment ions.

m/zPossible Fragment Ion
123[M - C₂H₅O]⁺
107[M - OCH₂Cl]⁺
87[M - C₂H₄Cl]⁺
77[CH₂Cl-O-CH₂]⁺
49/51[CH₂Cl]⁺
43[CH₃CO]⁺

The fragmentation pattern can be used to confirm the connectivity of the molecule. For instance, the presence of a peak at m/z 43 is a strong indicator of an acetyl group. The detection of ions containing chlorine (e.g., m/z 49/51) confirms the presence of the chloromethyl group. In the context of reaction monitoring, MS can be invaluable for detecting the appearance of the product molecule and any reaction intermediates or byproducts, thereby helping to elucidate the reaction mechanism.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups, as well as the carbon-chlorine bond.

Predicted Infrared Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2950-2850C-H stretchAliphatic
~1740C=O stretchEster
~1240C-O stretchEster (O-C=O)
~1100C-O stretchEther (C-O-C)
~750-650C-Cl stretchAlkyl halide

The most prominent feature in the IR spectrum would be the strong absorption band around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically around 1240 cm⁻¹ and 1100 cm⁻¹, respectively. The presence of the chloromethyl group would be indicated by a C-Cl stretching absorption in the lower wavenumber region, generally between 750 and 650 cm⁻¹. The aliphatic C-H stretching vibrations would be observed in the 2950-2850 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Data (if applicable for derivatives)

While this compound is a liquid at room temperature, X-ray crystallography can be a powerful technique for the unambiguous determination of the three-dimensional structure of its solid derivatives. This method provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

For instance, the crystal structure of a simple acyclic chloromethyl ether, chloromethyl methyl ether, has been determined. nih.gov Such studies on related small molecules provide a basis for understanding the potential solid-state packing and conformational preferences of derivatives of this compound.

Should a suitable crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction analysis would yield a detailed structural model. This data would be invaluable for:

Unambiguous structural confirmation: Providing definitive proof of the molecular connectivity and stereochemistry.

Conformational analysis: Revealing the preferred arrangement of the flexible ether and ester linkages in the solid state.

Intermolecular interaction analysis: Identifying and characterizing non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that govern the crystal packing.

This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material and can be particularly important in the design of new materials with specific solid-state properties.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block

The reactivity of the α-chloroether functional group in 2-(chloromethoxy)ethyl acetate (B1210297) allows it to act as a versatile building block for the construction of more elaborate molecular architectures. This functionality enables the covalent attachment of the –CH2OCH2CH2OAc fragment through nucleophilic substitution reactions.

Precursor for the Synthesis of Complex Organic Molecules

The chloromethyl ether group is a strong alkylating agent, readily undergoing SN2 reactions with a variety of nucleophiles. This reactivity allows for the introduction of a protected hydroxyethyl (B10761427) ether sidechain into a target molecule. The acetate group can subsequently be hydrolyzed to reveal a primary alcohol, providing a handle for further functionalization. This two-step process makes 2-(chloromethoxy)ethyl acetate a useful precursor for synthesizing molecules with increased complexity and tailored functionality.

The general reactivity with common nucleophiles is summarized in the table below, illustrating its role as a versatile synthetic tool.

Nucleophile (Nu-H)Functional GroupProduct Structure after AlkylationPotential Application
R-OHAlcohol / PhenolR-O-CH₂OCH₂CH₂OAcEther synthesis
R-NH₂Primary AmineR-NH-CH₂OCH₂CH₂OAcSecondary amine synthesis
R-SHThiolR-S-CH₂OCH₂CH₂OAcThioether synthesis
R-COOHCarboxylic AcidR-COO-CH₂OCH₂CH₂OAcEster synthesis (acyloxymethyl ether)

Intermediate in Pharmaceutical and Agrochemical Synthesis

While specific, large-scale applications in marketed pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, the structural motifs that can be generated using this compound are relevant to these fields. The ether and ester functionalities are present in numerous biologically active compounds. Its ability to link to amine, hydroxyl, or thiol groups—common functionalities in active pharmaceutical ingredients and pesticides—positions it as a useful intermediate. For instance, it could be employed to modify a parent drug molecule to improve its properties or to synthesize key fragments for building a larger bioactive compound. The SN2 reactivity is a cornerstone of synthetic organic chemistry for creating carbon-heteroatom bonds, which are fundamental to the structure of most pharmaceutical and agrochemical products. nih.govmlsu.ac.in

Derivatization Strategies for Advanced Materials

The chemical reactivity of this compound also suggests its potential use in the development of advanced materials, although specific examples in peer-reviewed literature are not prominent.

Incorporation into Polymeric Systems (e.g., Cationic Polymers for Gene Delivery)

Functionalization for Surface Modification and Coatings

Similarly, direct evidence for the use of this compound in surface modification and coatings is sparse. The underlying chemistry, however, supports its potential in this area. Surfaces rich in nucleophilic groups, such as hydroxylated silica, cellulose (B213188), or metal oxides, could theoretically be functionalized through reactions with the chloromethyl ether group. This would graft the -(CH2OCH2CH2OAc) chain onto the surface, modifying its properties such as wettability, adhesion, or biocompatibility.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds often relies on bifunctional reagents that can react with a dinucleophile to form a ring. While this compound itself is not a classic example of a reagent for building the core heterocyclic ring, its chloromethyl group can be instrumental in the synthesis of certain heterocycles. For example, related compounds containing chloromethyl groups have been shown to react with active methylene (B1212753) compounds to form dihydrofuran and tetrahydropyran (B127337) derivatives. researchgate.net This type of reaction proceeds through initial alkylation at the active methylene position, followed by subsequent intramolecular cyclization. This reactivity pathway suggests that this compound could serve as a precursor for synthesizing substituted oxygen-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles

There is no available data or research to support the use of this compound as a reagent or intermediate in the synthesis of nitrogen-containing heterocyclic compounds. Standard synthetic routes for these structures typically involve a wide array of other well-established reagents and reaction pathways.

Environmental Fate and Degradation Studies

Biotic Degradation Pathways (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms. The presence of both a chlorine substituent and an ether linkage makes 2-(chloromethoxy)ethyl acetate (B1210297) susceptible to specific enzymatic attacks.

Microbial Degradation Mechanisms (e.g., Dehalogenation, O-Dealkylation)

Microorganisms have evolved diverse enzymatic machinery to break down xenobiotic compounds. For 2-(chloromethoxy)ethyl acetate, two key mechanisms are anticipated:

Dehalogenation : This involves the enzymatic removal of the chlorine atom. Reductive dehalogenation, which can occur under anaerobic conditions, replaces the chlorine with a hydrogen atom eurochlor.orgresearchgate.net. Hydrolytic dehalogenation, often occurring aerobically, replaces the chlorine with a hydroxyl group tandfonline.comepa.gov. Given the reactivity of the chloromethyl group, hydrolytic dehalogenation is a highly probable initial step in the aerobic biodegradation pathway.

O-Dealkylation/Ether Cleavage : The ether linkage can be cleaved by monooxygenase or dioxygenase enzymes researchgate.netmasterorganicchemistry.com. This process, often referred to as O-dealkylation, involves the hydroxylation of the carbon atom adjacent to the ether oxygen. The resulting hemiacetal is unstable and spontaneously breaks down, cleaving the ether bond stackexchange.com. This would break the molecule into an alcohol and an aldehyde fragment. For this compound, this could occur at either side of the ether oxygen.

It is likely that a microbial consortium would be required for complete mineralization, with different species carrying out different steps of the degradation sequence researchgate.netnih.gov.

Identification and Characterization of Biodegradation Products

Based on the mechanisms described above, a plausible aerobic biodegradation pathway for this compound can be proposed. The initial attack could be either hydrolytic dehalogenation or ester hydrolysis, followed by ether cleavage.

Initial Hydrolysis/Dehalogenation : An initial hydrolytic dehalogenation would yield 2-(hydroxymethoxy)ethyl acetate. Alternatively, an initial esterase-mediated hydrolysis would produce 2-(chloromethoxy)ethanol (B590433) and acetate.

Ether Cleavage : The resulting intermediates would then undergo ether cleavage. For example, 2-(chloromethoxy)ethanol could be cleaved to yield chloroacetaldehyde and formaldehyde (B43269).

Further Degradation : These smaller molecules are common metabolic intermediates. Chloroacetaldehyde would be further dechlorinated and oxidized. Acetate and formaldehyde are readily assimilated by many microorganisms and channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis nih.gov.

The complete biodegradation (mineralization) would result in the conversion of the organic carbon to carbon dioxide and the release of chloride ions.

Table 2: Plausible Intermediates in the Biodegradation of this compound

Proposed Pathway StepPrecursor CompoundPotential Product(s)
Ester HydrolysisThis compound2-(chloromethoxy)ethanol, Acetic Acid
Hydrolytic DehalogenationThis compound2-(hydroxymethoxy)ethyl Acetate, Chloride
Ether Cleavage2-(chloromethoxy)ethanolChloroacetaldehyde, Formaldehyde
Further OxidationChloroacetaldehydeChloroacetic Acid
DehalogenationChloroacetic AcidGlycolic Acid, Chloride

Environmental Persistence and Mobility of this compound in Various Environmental Compartments

A comprehensive and thorough search of publicly available scientific literature and environmental databases has been conducted to gather information on the environmental persistence and mobility of the chemical compound this compound.

Despite extensive efforts using various search strategies and targeting specific environmental fate parameters—including hydrolysis rates, soil sorption coefficients, biodegradability, and atmospheric degradation—no specific research findings or data pertaining to the environmental persistence and mobility of this compound in soil, water, or air could be located.

Consequently, it is not possible to provide detailed research findings or data tables on the environmental fate and behavior of this particular chemical compound. The absence of such information in the public domain prevents a scientifically accurate assessment of its persistence and mobility in various environmental compartments.

Biotransformation and Mechanistic Toxicological Implications

Metabolic Pathways of Related Chlorinated Ethers and Esters

The metabolism of 2-(chloromethoxy)ethyl acetate (B1210297) is anticipated to proceed through the hydrolysis of its ester and ether linkages, catalyzed by various enzymes. This biotransformation is a crucial step that can lead to the formation of more polar, excretable compounds or, conversely, to the generation of reactive metabolites with toxic potential.

Enzyme-Mediated Biotransformations (e.g., Monooxygenases, Hydrolases)

The biotransformation of chlorinated hydrocarbons and esters is often initiated by enzyme-mediated reactions. For a compound like 2-(chloromethoxy)ethyl acetate, two primary classes of enzymes are expected to play a significant role: hydrolases and monooxygenases.

Hydrolases , specifically esterases , are responsible for the cleavage of ester bonds. The hydrolysis of the acetate ester in this compound would yield acetic acid and 2-(chloromethoxy)ethanol (B590433). This reaction is a common detoxification pathway for many xenobiotic esters. The hydrolysis of esters can be catalyzed by either an acid or a base, with alkaline hydrolysis, known as saponification, proceeding to completion. lumenlearning.comchemguide.co.uklibretexts.org

Monooxygenases , such as the cytochrome P450 (CYP450) family of enzymes, are pivotal in the metabolism of a wide array of xenobiotics, including chlorinated hydrocarbons. nih.govnih.gov These enzymes can catalyze the oxidation of the chlorinated ether portion of the molecule. For instance, the metabolism of fluorinated ether anesthetics has been shown to be associated with the destruction of purified cytochromes P-450. nih.gov The oxidation of the chloromethoxy group could lead to an unstable intermediate that subsequently breaks down, releasing formaldehyde (B43269) and a chlorinated alcohol.

The table below summarizes the key enzymes and their potential roles in the biotransformation of compounds with similar functional groups to this compound.

Enzyme ClassSpecific Enzyme Family/TypeSubstrate MoietyPotential Reaction
Hydrolases EsterasesAcetate EsterHydrolysis
Monooxygenases Cytochrome P450 (CYP450)Chlorinated EtherOxidation, Dehalogenation

Formation of Reactive Metabolites (e.g., Chloroacetic Acid)

A critical consequence of the biotransformation of chlorinated compounds is the potential formation of reactive metabolites. Following the initial hydrolysis of the ester linkage to form 2-(chloromethoxy)ethanol, further metabolism of this intermediate can occur. Oxidation of the alcohol group, potentially catalyzed by alcohol dehydrogenases, could lead to the formation of chloroacetaldehyde, which would then be rapidly oxidized to chloroacetic acid by aldehyde dehydrogenases.

Chloroacetic acid is a known toxicant. scbt.comepa.govsciencemadness.org Its formation represents a significant toxification pathway. Chloroacetic acid is produced as a byproduct of drinking water disinfection and is a metabolite of some halogenated hydrocarbons. nih.gov Studies have shown that chloroacetic acid can interfere with cellular energy production and cause damage to multiple organs. sciencemadness.orgnih.gov

Structure-Activity Relationships Pertaining to Biotransformation and Intracellular Effects

The toxicity of halogenated aliphatic esters is influenced by their chemical structure. Structure-activity relationship (SAR) studies have demonstrated that the toxicity of these compounds is related to the leaving ability of the halogen atom, which is enhanced when it is in close proximity to the carbonyl group of the ester. nih.gov This positioning facilitates nucleophilic substitution reactions with cellular macromolecules. nih.gov

For compounds like this compound, the presence of the chlorine atom on the methoxy (B1213986) group, which is alpha to the ether oxygen, could influence its reactivity and metabolic fate. The interplay between the ether and ester functionalities and the position of the chlorine atom will ultimately determine the rate and pathway of biotransformation and the nature of the resulting intracellular effects. The hydrophobicity of the molecule, often expressed as the log Kow, is another key determinant of toxicity for halogenated compounds. nih.gov

Mechanistic Insights into Cellular Interactions and Oxidative Stress Induction (if linked to biotransformation products)

The toxicity of this compound is likely mediated by its biotransformation products, particularly chloroacetic acid. Chloroacetic acid has been shown to induce cellular toxicity through various mechanisms, with oxidative stress being a prominent factor.

Exposure of neuronal cells to chloroacetic acid leads to an increase in the generation of reactive oxygen species (ROS) and a depletion of intracellular glutathione, a key antioxidant. nih.govnih.gov This oxidative stress can trigger a cascade of events, including mitochondrial dysfunction, activation of caspase pathways, and ultimately, apoptosis (programmed cell death). nih.gov

Furthermore, chloroacetic acid-induced oxidative stress can lead to the activation of the p38-MAPK signaling pathway, which in turn regulates mitochondria-dependent apoptotic signals. nih.gov It has also been shown to trigger endoplasmic reticulum (ER) stress, another pathway that can lead to apoptosis. nih.gov The table below summarizes some of the known toxicological effects of chloroacetic acid.

Toxic EffectCellular/Molecular Mechanism
Neurotoxicity Induction of oxidative stress, mitochondrial dysfunction, activation of p38-MAPK pathway, induction of apoptosis. nih.gov
Hepatotoxicity Morphological changes in portal triads, bile duct proliferation, fibrosis. nih.gov
General Cellular Toxicity Interference with cellular energy production, induction of ER stress. sciencemadness.orgnih.gov
Organ Damage Can cause damage to the heart, kidneys, and central nervous system. ashland.com

Advanced Oxidation Processes Aops for Environmental Remediation

Application of Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals, which are capable of non-selectively oxidizing a wide range of organic compounds. The photo-Fenton process enhances this reaction through the use of UV-Vis light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of organic pollutant degradation.

Studies on compounds analogous to 2-(chloromethoxy)ethyl Acetate (B1210297) demonstrate the potential of these processes. For instance, the degradation of chlorinated aliphatic hydrocarbons like trichloroethylene (B50587) (TCE) and 1,1-dichloroethylene (DCE) has been successfully achieved using the Fenton process. Research indicates that hydroxyl radicals preferentially attack compounds with electron-rich structures, such as chlorinated alkenes. researchgate.net The degradation of chloroacetic acids has also been investigated, with the conventional Fenton system showing effectiveness in their decomposition. researchgate.net

The photo-Fenton process has been shown to be highly effective for the treatment of various industrial wastewaters, achieving significant reductions in total organic carbon (TOC). nih.gov For example, the degradation of ethylparaben (B1671687), an ester, was successfully demonstrated using a photo-Fenton-like process with a BiFeO₃ catalyst, achieving 97.7% degradation under optimal conditions. dergipark.org.tr Similarly, the treatment of 2-chlorophenol (B165306) using a combination of Fenton and photo-Fenton reactions resulted in over 90% TOC reduction in 30 minutes. researchgate.net Given that 2-(chloromethoxy)ethyl Acetate contains both an ester group and a chlorinated alkyl chain, it is anticipated that Fenton and photo-Fenton processes would be effective in its remediation by attacking both moieties of the molecule.

Table 1: Examples of Fenton and Photo-Fenton Treatment of Structurally Similar Compounds

CompoundProcessKey FindingsReference
Trichloroethylene (TCE)FentonEffectively degraded; degradation rate affected by the dosing mode of Fenton's reagent. researchgate.net
Monochloroacetic AcidFentonDemonstrated successful degradation. researchgate.net
EthylparabenPhoto-Fenton-like97.7% degradation achieved with a BiFeO₃ catalyst. dergipark.org.tr
2-ChlorophenolFenton/Photo-FentonOver 90% TOC reduction in 30 minutes. researchgate.net

UV-Based Oxidation Technologies (e.g., UV/H₂O₂)

UV-based AOPs, particularly the UV/H₂O₂ process, are another promising technology for the degradation of recalcitrant organic compounds. This method relies on the photolysis of hydrogen peroxide by UV irradiation to generate hydroxyl radicals. waterandwastewater.com

The efficacy of the UV/H₂O₂ process has been demonstrated for various chlorinated compounds. For example, the degradation of tri(2-chloroethyl) phosphate (B84403) (TCEP), a chlorinated organophosphate ester, was studied using the UV/H₂O₂ process. The study found that 89.1% of TCEP was removed, and the degradation followed first-order kinetics. nih.gov Intermediate products were identified, indicating the breakdown of the parent compound into smaller molecules. nih.gov Another study on the degradation of trichloroethene (TCE) by UV/H₂O₂ showed complete mineralization within 30 minutes, with organic chlorine being converted to chloride ions. nih.gov The primary degradation pathway was identified as hydroxyl radical-induced reactions. nih.gov

The presence of chloride ions, which would be a product of this compound degradation, can sometimes act as a scavenger of hydroxyl radicals, potentially inhibiting the degradation rate of the target compound. nih.gov However, the UV/H₂O₂ process has been shown to be effective for a wide range of chlorinated volatile organic compounds. mdpi.com

Catalytic Oxidation with Transition Metals

Catalytic oxidation using transition metals is a key technology for the abatement of volatile organic compounds (VOCs), including esters like ethyl acetate. researchgate.netmdpi.com This process typically involves the use of solid catalysts, often based on transition metal oxides, to facilitate the oxidation of organic compounds at lower temperatures than thermal incineration.

Research on the catalytic oxidation of ethyl acetate has identified several effective catalyst systems. For instance, lanthanum-cobalt mixed oxides have demonstrated high activity, achieving 100% conversion of ethyl acetate to CO₂ and H₂O at 230°C. researchgate.net The catalytic activity is often linked to the reducibility of the catalyst and the availability of lattice oxygen, consistent with a Mars-van Krevelen redox mechanism. researchgate.net Bimetallic catalysts, such as Au-Pd supported on TiO₂, have also been shown to be highly effective for ethyl acetate oxidation, with the bimetallic composition enhancing catalytic performance. mdpi.comresearchgate.net The reaction over these catalysts can proceed through intermediates like ethanol (B145695) and acetic acid before complete mineralization. mdpi.com

Given the ester functional group in this compound, it is plausible that transition metal-based catalytic oxidation would be a viable treatment method. The presence of the chloro- and methoxy- groups may influence the adsorption and reaction mechanism on the catalyst surface, but the fundamental principle of oxidative degradation would remain applicable.

Table 2: Transition Metal Catalysts for the Oxidation of Ethyl Acetate

CatalystSupportKey FindingsReference
La-Co mixed oxide-100% conversion at 230°C. researchgate.net
Au-PdTiO₂High activity with T₉₀ at 239°C. researchgate.net
Single-atom NiReduced Graphene OxideNearly 100% conversion at 280°C. rsc.org

Role of Reactive Oxygen Species (e.g., Singlet Oxygen, Hydroxyl Radicals) in Degradation

The degradation of organic pollutants in AOPs is primarily driven by the action of reactive oxygen species (ROS). The hydroxyl radical (•OH) is the most significant of these, being a powerful and non-selective oxidizing agent with a high standard reduction potential. researchgate.net In processes like Fenton, photo-Fenton, and UV/H₂O₂, hydroxyl radicals are the main species responsible for initiating the degradation of organic molecules. waterandwastewater.comnih.gov

The reaction of hydroxyl radicals with organic compounds typically proceeds through hydrogen abstraction, electrophilic addition to double bonds or aromatic rings, or electron transfer. For a molecule like this compound, hydroxyl radicals can attack the C-H bonds in the ethyl and methoxy (B1213986) groups, as well as the ester functional group. mdpi.com Studies on the reaction of •OH with various esters have shown that this is a primary degradation pathway in the atmosphere and in aqueous AOPs. mdpi.comconicet.gov.ar

While the hydroxyl radical is dominant, other ROS can also play a role. For example, in some systems, hydroperoxyl radicals (HO₂•) can contribute to the degradation process. researchgate.net However, for chlorinated compounds and esters treated by the AOPs discussed, the oxidative degradation is overwhelmingly attributed to the action of hydroxyl radicals.

Kinetics and Efficiency of AOPs for Compound Removal

The kinetics of AOPs are crucial for understanding the efficiency and feasibility of these processes for pollutant removal. The degradation of organic compounds in AOPs often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant.

For instance, the UV/H₂O₂ oxidation of TCEP was found to obey first-order kinetics with an apparent rate constant of 0.0025 min⁻¹. nih.gov Similarly, the degradation of ethylparaben in a photo-Fenton-like system followed a first-order reaction kinetic model, with rate constants varying with temperature. dergipark.org.tr The degradation of terbuthylazine (B1195847) in various water matrices using UV, UV/H₂O₂, and photo-Fenton processes also demonstrated first-order kinetics, with the rate constants depending on the specific process and water matrix. mdpi.com

The efficiency of AOPs is influenced by several factors, including the concentration of the oxidant (e.g., H₂O₂), the catalyst concentration (e.g., Fe²⁺), pH, temperature, and the intensity of UV irradiation. nih.govmdpi.com For chlorinated compounds, the formation of chloride ions during degradation can impact the process efficiency. nih.gov High removal efficiencies, often exceeding 90%, have been reported for a variety of structurally similar compounds, suggesting that AOPs would be highly efficient for the removal of this compound from contaminated water. nih.govnih.govresearchgate.net

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 2-(Chloromethoxy)ethyl Acetate (B1210297)

Research on 2-(chloromethoxy)ethyl acetate has primarily established its fundamental chemical identity and basic physical properties. The compound is identified by the CAS Number 40510-88-1 and has the molecular formula C₅H₉ClO₃. lookchem.com Its molecular weight is approximately 152.58 g/mol . sigmaaldrich.com Available data provides insight into some of its physical characteristics, which are crucial for handling and potential process design. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of in-depth research specifically dedicated to this compound. The majority of available information is confined to chemical supplier databases and catalogues, which list basic properties but lack extensive studies on its synthesis, reactivity, and applications.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 40510-88-1 lookchem.com
Molecular Formula C₅H₉ClO₃ lookchem.com
Molecular Weight 152.578 g/mol lookchem.com
Density 1.1895 g/cm³ (at 20°C) lookchem.com
Boiling Point 78-81°C (at 6 Torr) lookchem.com
Refractive Index 1.4373 (at 20°C) lookchem.com
Purity ≥95% (as commercially available) sigmaaldrich.com

| Storage Temperature | 2-8°C | sigmaaldrich.com |

This table is interactive. Users can sort columns by clicking on the headers.

Identification of Knowledge Gaps and Unexplored Research Areas

The limited body of research on this compound highlights substantial knowledge gaps. There is a notable absence of published, peer-reviewed studies detailing optimized and scalable synthetic methodologies. While its structure suggests potential reactivity, particularly related to the chloromethoxy group, its chemical behavior, reaction mechanisms, and potential for use as a synthetic intermediate are largely undocumented in scientific literature.

Furthermore, there is no comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) publicly available, which is essential for unequivocal characterization and quality control. The potential applications of the compound remain speculative. While one supplier suggests it may have activity as an anti-proliferative agent, this claim is not substantiated by published research. cymitquimica.com Finally, as a chlorinated organic compound, its environmental fate, potential toxicity, and biodegradability are completely unexplored, posing a significant gap in its safety and environmental profile.

Proposed Future Research Avenues

To address the identified knowledge gaps, a multi-faceted research approach is necessary. Future investigations should be directed toward building a foundational understanding of the compound's synthesis, reactivity, and environmental impact.

A primary research focus should be the development of efficient and environmentally benign synthetic routes to this compound. Current industrial production of similar acetates often relies on processes that are being scrutinized for their environmental impact. rsc.org Future research could explore:

Catalytic Processes: Investigating novel catalysts to improve reaction efficiency, selectivity, and reduce energy consumption, moving away from stoichiometric reagents. patsnap.com

Bio-based Feedstocks: Exploring the use of renewable raw materials for the synthesis of the acetate backbone, aligning with green chemistry principles. patsnap.comnih.gov The electrosynthesis of esters from carbon monoxide and water represents a cutting-edge, sustainable approach that could be adapted. nus.edu.sg

Switchable Solvent Systems: Utilizing innovative solvent systems, such as the DBU/CO₂ system reported for cellulose (B213188) acetate synthesis, could offer milder reaction conditions and facilitate straightforward recycling of components. rsc.org

The reactivity of the α-chloroether functional group in this compound is a key area for investigation. This moiety is known to be a versatile reactive handle in organic synthesis. Research should focus on:

Nucleophilic Substitution Reactions: A detailed study of its reactivity with various nucleophiles. The mechanism of substitution could proceed through a single concerted step or a two-step process involving a carbocation intermediate, and understanding this is crucial for predicting its synthetic utility. libretexts.org

Rearrangement Reactions: Investigating the potential for thermal or chemically induced rearrangements. For instance, studies on analogous halohydrin esters have shown complex intermolecular rearrangements involving acetoxonium ions and solvent-separated ion pairs, a phenomenon that could be relevant for this compound.

Reactivity with Active Methylene (B1212753) Compounds: Exploring reactions with active methylene compounds, which can lead to complex molecular architectures through sequential processes like chloromethylation, elimination, and Michael addition. researchgate.net

Computational chemistry can provide significant insights where experimental data is lacking and can guide future laboratory work. Proposed modeling studies include:

Reaction Pathway Simulation: Using Density Functional Theory (DFT) to model potential reaction mechanisms, such as H-atom abstraction or reactions with atmospheric radicals like Cl atoms, to predict major products and reaction kinetics. researchgate.netdntb.gov.ua

Predictive Toxicology and SAR: Developing Structure-Activity Relationship (SAR) models to predict potential biological activity and toxicity. This would allow for a preliminary assessment of the compound's potential as a pharmaceutical intermediate or identify potential hazards early on.

Process Simulation: Employing process simulation software, such as Aspen PLUS, to model and optimize potential production processes like reactive distillation, which is commonly used for acetate synthesis. arpnjournals.comresearchgate.netrepec.org This can help in designing energy-efficient and cost-effective manufacturing protocols.

Given its classification as a chlorinated organic compound, a thorough evaluation of its environmental impact is imperative. naturvardsverket.se These compounds are often persistent and can pose ecological risks. scispace.com Research should be directed towards:

Environmental Fate and Transport: Studying its persistence, mobility, and degradation pathways in soil, water, and air. As a potential Volatile Organic Compound (VOC), its atmospheric chemistry and contribution to photochemical smog should be assessed. nih.govmass.gov

Ecotoxicity Assessment: Conducting toxicological studies on relevant aquatic and terrestrial organisms to determine its potential harm to ecosystems. ashland.com

Remediation Technologies: Investigating effective remediation strategies for potential contamination. Technologies used for other chlorinated pollutants, such as advanced oxidation processes (e.g., Fenton reaction), reductive dechlorination using zero-valent iron (ZVI), and bioremediation, should be evaluated for their efficacy in degrading this compound. scispace.comacuityes.com

Exploration of New Applications in Specialized Chemical and Material Science Fields

The unique bifunctional nature of this compound, possessing both a reactive chloromethyl ether group and a readily transformable acetate ester, presents significant opportunities for innovation in specialized areas of chemical and material science. Future research is poised to leverage these distinct functionalities to create novel materials and molecular architectures with tailored properties. Key areas for exploration include the development of advanced functional polymers, novel strategies for surface modification, and the synthesis of specialized monomers for stimuli-responsive materials.

A primary avenue of future research lies in the use of this compound as a versatile building block for functional polymers and copolymers . The chloromethoxy group serves as a potent electrophile, enabling its use as an initiator or grafting agent in polymerization processes. For instance, it can be employed in cationic ring-opening polymerization or as a chloromethylating agent to introduce reactive sites onto existing polymer backbones. Subsequent hydrolysis of the acetate group would unmask a hydroxyl functionality, providing a site for further chemical modification, such as the attachment of bioactive molecules or stimuli-responsive moieties. This dual-functionality approach could lead to the creation of sophisticated materials like amphiphilic block copolymers for drug delivery systems or functionalized resins for specialized separation processes.

Another promising direction is the application of this compound in surface modification and bioconjugation . The reactive chloromethyl ether can be used to covalently anchor the molecule onto surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups on silica, metal oxides, or polymer films). This initial grafting step leaves the acetate group exposed on the surface. This group can then be hydrolyzed to a hydroxyl group, which can serve as an attachment point for biomolecules, sensors, or other functional ligands. This strategy could be employed to create biocompatible coatings for medical implants, functionalized nanoparticles for targeted imaging, or stationary phases for affinity chromatography.

Furthermore, this compound holds potential as a precursor for stimuli-responsive materials and "smart" polymers . The ester linkage is susceptible to hydrolysis under acidic or basic conditions, a property that could be exploited to design pH-responsive materials. For example, polymers incorporating this moiety could be designed to degrade or release an encapsulated agent in response to a specific pH trigger. Additionally, the hydroxyl group, revealed after hydrolysis, can participate in hydrogen bonding, potentially leading to materials with thermo-responsive properties in aqueous solutions. These characteristics are highly desirable for applications in fields such as controlled-release systems, sensors, and actuators.

The exploration of these and other novel applications will depend on a deeper understanding of the compound's reactivity and its behavior in complex chemical systems. Future research efforts will likely focus on optimizing reaction conditions for its use in polymerization and surface chemistry, as well as investigating the properties of the resulting materials. The versatility of this compound makes it a compelling candidate for the development of next-generation materials with advanced functionalities.

Table of Potential Future Applications

Research Area Key Functionality Utilized Potential Application Hypothetical Material/System
Functional Polymers Chloromethoxy group as initiator/grafting site; Acetate as a protected hydroxyl group.Drug Delivery, Specialty ResinsAmphiphilic block copolymers with a hydrophilic block formed after acetate hydrolysis.
Surface Modification Chloromethoxy group for covalent surface attachment.Biocompatible Coatings, BiosensorsSilica nanoparticles functionalized with hydroxyl groups for protein immobilization.
Stimuli-Responsive Materials pH-sensitive ester linkage; Hydroxyl group for H-bonding.Controlled Release, Smart GelsA crosslinked polymer network that swells or degrades in response to changes in pH.
Advanced Lithography Incorporation into photoresist polymers.Microelectronics FabricationPhotoresist formulations with novel cross-linking capabilities for enhanced resolution.

Q & A

Q. Table 1: Physical Properties (CRC Handbook)

PropertyValueReference
Molecular Weight166.60 g/mol
Boiling Point194–196°C
Density1.18–1.20 g/cm³

How does the steric and electronic environment influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced
The chloromethoxy group acts as a leaving group, with reactivity modulated by:

  • Steric Effects : Bulky substituents near the chlorine atom reduce reaction rates.
  • Electronic Effects : Electron-withdrawing groups (e.g., acetate) polarize the C-Cl bond, enhancing susceptibility to nucleophiles like amines or alkoxides .

Q. Experimental Design :

  • Compare kinetics in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to assess solvent effects.
  • Use Hammett plots to correlate substituent electronic parameters with reaction rates .

What analytical strategies resolve contradictions in reported hydrolysis rates of this compound under acidic vs. basic conditions?

Advanced
Discrepancies arise from competing mechanisms:

  • Acidic Hydrolysis : Proceeds via protonation of the ether oxygen, leading to slower cleavage.
  • Basic Hydrolysis : Direct nucleophilic attack by OH⁻ on the electrophilic carbon, faster but sensitive to steric hindrance .

Q. Methodology :

  • Kinetic Isotope Effects (KIE) : Use deuterated solvents to distinguish between mechanisms.
  • LC-MS Monitoring : Quantify intermediates (e.g., 2-chloroethanol) to validate pathways .

How can this compound be utilized as a protecting group in multi-step organic syntheses?

Advanced
The compound serves as a temporary protecting group for hydroxyl moieties in complex molecules (e.g., pharmaceuticals):

  • Application Example : In the synthesis of methyl (R)-1-((2,6-dichloro-4-((2-(trimethylsilyl)ethoxy)methoxy)benzylidene)amino)-2-methylpyrrolidine-2-carboxylate, it stabilizes intermediates during Cs₂CO₃-mediated coupling reactions .
  • Deprotection : Achieved via mild acid hydrolysis (e.g., HCl/THF) without disturbing other functional groups .

Q. Table 2: Comparative Reactivity with Analogues

CompoundReactivity (Relative to this compound)Reference
Ethyl 2-chloroacetateHigher (less steric hindrance)
2-(2-Butoxyethoxy)ethyl acetateLower (bulkier alkoxy group)

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Fluoropolymer gloves (≥0.7 mm thickness), chemical-resistant goggles, and lab coats .
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.